molecular formula C10H17N5 B14878102 4-(1,4-diazepan-1-yl)-N-methylpyrimidin-2-amine

4-(1,4-diazepan-1-yl)-N-methylpyrimidin-2-amine

Cat. No.: B14878102
M. Wt: 207.28 g/mol
InChI Key: ONNGIYSIWNLDGD-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-N-methylpyrimidin-2-amine is a heterocyclic compound that features a diazepane ring fused with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-diazepan-1-yl)-N-methylpyrimidin-2-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes . This method allows for the production of chiral diazepanes with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of ruthenium-catalyzed intramolecular asymmetric reductive amination has been reported .

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the diazepane or pyrimidine rings.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4-(1,4-Diazepan-1-yl)-N-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,4-diazepan-1-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4-Diazepan-1-yl)-N-methylpyrimidin-2-amine is unique due to its specific structural features and the presence of both diazepane and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C10H17N5/c1-11-10-13-5-3-9(14-10)15-7-2-4-12-6-8-15/h3,5,12H,2,4,6-8H2,1H3,(H,11,13,14)

InChI Key

ONNGIYSIWNLDGD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)N2CCCNCC2

Origin of Product

United States

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